molecular formula C23H23NO B6298138 N-(3-Phenylsalicylidene)-2-tert-butylaniline CAS No. 1266486-72-9

N-(3-Phenylsalicylidene)-2-tert-butylaniline

Cat. No.: B6298138
CAS No.: 1266486-72-9
M. Wt: 329.4 g/mol
InChI Key: JSRNZXDRVYREGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Phenylsalicylidene)-2-tert-butylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a phenyl group attached to the salicylidene moiety and a tert-butyl group attached to the aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylsalicylidene)-2-tert-butylaniline typically involves the condensation reaction between 3-phenylsalicylaldehyde and 2-tert-butylaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 3-phenylsalicylaldehyde in ethanol.
  • Add 2-tert-butylaniline to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While the laboratory synthesis of this compound is straightforward, scaling up to industrial production may require optimization of reaction conditions to ensure high yield and purity. This can involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylsalicylidene)-2-tert-butylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(3-Phenylsalicylidene)-2-tert-butylaniline is largely dependent on its ability to interact with biological molecules. It can form complexes with metal ions, which can then interact with enzymes and other proteins, potentially inhibiting their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Phenylsalicylidene)-4-tert-butylaniline
  • N-(3-Phenylsalicylidene)-2,4-difluoroaniline

Uniqueness

N-(3-Phenylsalicylidene)-2-tert-butylaniline is unique due to the specific positioning of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[(2-tert-butylphenyl)iminomethyl]-6-phenylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c1-23(2,3)20-14-7-8-15-21(20)24-16-18-12-9-13-19(22(18)25)17-10-5-4-6-11-17/h4-16,25H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRNZXDRVYREGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N=CC2=C(C(=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.